molecular formula C10H9N3O3S B2949387 Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate CAS No. 1445988-32-8

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate

Cat. No. B2949387
CAS RN: 1445988-32-8
M. Wt: 251.26
InChI Key: WLFZBSSDZNVOJT-UHFFFAOYSA-N
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Description

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound with the molecular formula C10H10N3O3S . It is a white to off-white solid .


Molecular Structure Analysis

The molecular weight of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is 252.27 . The InChI Code is 1S/C10H10N3O3S/c1-15-8-11-9 (17-13-8)12-10 (14)16-7-5-3-2-4-6-7/h2-6,17H,1H3, (H,11,12,13,14) .


Physical And Chemical Properties Analysis

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 63.4±0.3 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 2.45 .

Safety And Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

phenyl N-(3-methoxy-1,2,4-thiadiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-15-8-11-9(17-13-8)12-10(14)16-7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFZBSSDZNVOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=N1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate

Synthesis routes and methods

Procedure details

3-Methoxy-1,2,4-thiadiazol-5-amine a (500 mg, 3.82 mmol) and phenyl carbonochloridate b (600 mg, 3.82 mmol) were dissolved in 20 mL of dichloromethane, followed by addition of triethylamine (0.8 mL, 5.73 mmol). After reacting for 16 hours, 30 mL of H2O were added into the reaction mixture to dilute the solution. The aqueous phase and organic phase were separated, the aqueous phase was extracted with dichloromethane (20 mL×2), and the organic phases were combined, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography with elution system A to obtain the title product phenyl(3-methoxy-1,2,4-thiadiazol-5-yl)carbamate c (200 mg, yield 20.8%) as a white solid.
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20 mL
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0.8 mL
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30 mL
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